molecular formula C28H32N2O3 B12450797 N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide

N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide

Cat. No.: B12450797
M. Wt: 444.6 g/mol
InChI Key: AQGWXRVIMSZLLJ-UHFFFAOYSA-N
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Description

N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide is a complex organic compound with a unique structure that includes a cyclohexyl ring, a furan ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclohexyl intermediate: This involves the reaction of 4-methylcyclohexanone with 2,6-dimethylaniline in the presence of a suitable catalyst to form the intermediate.

    Carbamoylation: The intermediate is then reacted with phosgene or a similar carbamoylating agent to introduce the carbamoyl group.

    Coupling with furan-2-ylmethylamine: The final step involves coupling the carbamoylated intermediate with furan-2-ylmethylamine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(2-furylmethyl)benzamide
  • N-{1-[(2,6-Dimethylphenyl)carbamoyl]cyclohexyl}-2-hydroxybenzamide

Uniqueness

N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C28H32N2O3

Molecular Weight

444.6 g/mol

IUPAC Name

N-[1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C28H32N2O3/c1-20-14-16-28(17-15-20,27(32)29-25-21(2)9-7-10-22(25)3)30(19-24-13-8-18-33-24)26(31)23-11-5-4-6-12-23/h4-13,18,20H,14-17,19H2,1-3H3,(H,29,32)

InChI Key

AQGWXRVIMSZLLJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C(=O)NC2=C(C=CC=C2C)C)N(CC3=CC=CO3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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